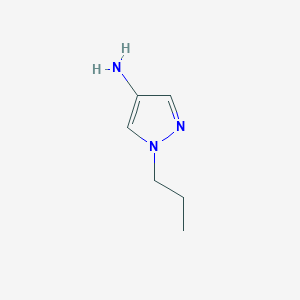

1-propyl-1H-pyrazol-4-amine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-propylpyrazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3/c1-2-3-9-5-6(7)4-8-9/h4-5H,2-3,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMDDBNVQWLCYMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=C(C=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1006483-43-7 | |

| Record name | 1-propyl-1H-pyrazol-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Spectroscopic and Analytical Research Techniques for Structural Elucidation and Purity Assessment

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is the cornerstone for determining the precise molecular structure of organic compounds in solution. For 1-propyl-1H-pyrazol-4-amine, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would provide a complete assignment of all proton and carbon signals, confirming the connectivity of the propyl group to the N1 position of the pyrazole (B372694) ring and the placement of the amine group at the C4 position.

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the pyrazole ring and the aliphatic protons of the propyl chain. The ¹³C NMR spectrum, including techniques like DEPT (Distortionless Enhancement by Polarization Transfer), would differentiate between methine (CH), methylene (B1212753) (CH₂), and methyl (CH₃) carbons, providing a complete carbon skeleton of the molecule.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values based on typical chemical shifts for similar structural motifs. Actual experimental values may vary.)

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| H3 | ~7.3-7.5 | - |

| C3 | - | ~130-135 |

| C4 | - | ~115-120 |

| H5 | ~7.2-7.4 | - |

| C5 | - | ~125-130 |

| N-CH₂ | ~3.9-4.1 (triplet) | ~50-55 |

| CH₂-CH₃ | ~1.7-1.9 (sextet) | ~23-28 |

| CH₃ | ~0.8-1.0 (triplet) | ~10-15 |

| NH₂ | Broad singlet, variable | - |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Complete Assignment

Two-dimensional (2D) NMR experiments are indispensable for assembling the molecular puzzle by establishing correlations between different nuclei. mdpi.commdpi.com

COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, a COSY spectrum would show clear cross-peaks connecting the protons of the propyl chain: the N-CH₂ protons would correlate with the adjacent methylene (CH₂-CH₃) protons, which in turn would correlate with the terminal methyl (CH₃) protons. This confirms the integrity of the propyl group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to their attached carbons (¹J-coupling). youtube.com An HSQC spectrum would unequivocally link each proton signal in Table 1 to its corresponding carbon signal, for instance, confirming that the triplet at ~3.9-4.1 ppm is attached to the carbon at ~50-55 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for establishing long-range connectivity (²J and ³J-coupling) across multiple bonds, which is key to placing substituents on the pyrazole ring. youtube.com Key expected HMBC correlations would include a cross-peak from the N-CH₂ protons of the propyl group to the C3 and C5 carbons of the pyrazole ring. This correlation is the definitive proof that the propyl group is attached to the N1 nitrogen atom.

Table 2: Key Expected 2D NMR Correlations for this compound

| Experiment | Correlating Protons | Correlating Atoms (Proton or Carbon) | Information Gained |

| COSY | N-CH₂ | CH₂-CH₃ | Confirms propyl chain connectivity |

| CH₂-CH₃ | CH₃ | Confirms propyl chain connectivity | |

| HSQC | H3 | C3 | Direct H-C assignment |

| H5 | C5 | Direct H-C assignment | |

| N-CH₂ | N-CH₂ | Direct H-C assignment | |

| HMBC | N-CH₂ | C5, C3 | Confirms N1-substitution |

| H3 | C4, C5 | Confirms pyrazole ring structure | |

| H5 | C3, C4 | Confirms pyrazole ring structure |

Solid-State NMR for Crystalline Forms and Polymorphs

While solution-state NMR provides data on molecules in a dynamic, solvated state, solid-state NMR (ssNMR) offers insight into the structure and behavior of molecules in their crystalline form. Techniques like Cross-Polarization Magic-Angle Spinning (CPMAS) are used to study pyrazole derivatives in the solid state. researchgate.netacs.orgacs.org ssNMR can detect the presence of different crystalline forms, or polymorphs, which may exhibit distinct chemical shifts due to variations in molecular packing and intermolecular interactions. researchgate.net For this compound, ¹³C and ¹⁵N CPMAS NMR could be used to characterize the crystalline solid, providing information on the local environment of each atom and confirming the tautomeric form within the crystal lattice. cdnsciencepub.com

Theoretical NMR Chemical Shift Predictions via DFT

Density Functional Theory (DFT) has become a powerful tool for predicting NMR chemical shifts, serving as a valuable aid in structural confirmation. ruc.dkbohrium.com By creating a 3D model of this compound, its geometry can be optimized using a functional such as B3LYP with a suitable basis set (e.g., 6-311+G(d,p)). nih.gov Subsequent calculations using the Gauge-Independent Atomic Orbital (GIAO) method can predict the ¹H and ¹³C chemical shifts. mdpi.com These theoretical values can then be correlated with the experimental data. A strong correlation provides high confidence in the structural assignment and can help resolve ambiguities, especially in complex molecules. researchgate.net This synergy between experimental and theoretical data is a modern standard in structural elucidation. ruc.dk

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Intermolecular Interactions

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information on the functional groups present in a molecule. epequip.comthermofisher.com These two techniques are often complementary. spectroscopyonline.com For this compound, FT-IR and Raman spectra would confirm the presence of the amine and the aromatic pyrazole ring.

N-H Vibrations: The primary amine (-NH₂) group would be expected to show two distinct N-H stretching bands in the FT-IR spectrum, typically in the 3300-3500 cm⁻¹ region. An N-H bending (scissoring) vibration would also be expected around 1600-1650 cm⁻¹.

C-H Vibrations: Aliphatic C-H stretching from the propyl group would appear just below 3000 cm⁻¹, while aromatic C-H stretching from the pyrazole ring would appear just above 3000 cm⁻¹.

Ring Vibrations: C=N and C=C stretching vibrations within the pyrazole ring are expected in the 1400-1600 cm⁻¹ region.

Analysis of these vibrational modes, particularly the N-H stretching frequencies, can also provide insight into intermolecular interactions, such as hydrogen bonding in the solid state. nih.govresearchgate.net

Table 3: Expected Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Primary Amine (R-NH₂) | N-H Stretch | 3300 - 3500 (two bands) |

| N-H Bend | 1600 - 1650 | |

| Pyrazole Ring | C-H Stretch | 3050 - 3150 |

| C=N, C=C Stretch | 1400 - 1600 | |

| Propyl Group | C-H Stretch | 2850 - 2960 |

High-Resolution Mass Spectrometry (HRMS, MS/MS) for Molecular Formula and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the elemental composition of a molecule with high accuracy. For this compound (molecular formula C₆H₁₁N₃), HRMS would provide an exact mass measurement of the molecular ion (e.g., [M+H]⁺), which can be used to confirm the molecular formula.

The calculated exact mass for the protonated molecule [C₆H₁₂N₃]⁺ is 126.1026. An experimental HRMS measurement within a narrow tolerance (e.g., < 5 ppm) of this value would provide unambiguous confirmation of the elemental composition.

Tandem mass spectrometry (MS/MS) involves the fragmentation of the isolated molecular ion to provide structural information. researchgate.net The fragmentation pattern is a unique fingerprint of the molecule's structure. For this compound, characteristic fragmentation pathways would likely involve:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the N1 nitrogen, leading to the loss of an ethyl radical (•C₂H₅) from the propyl group.

Loss of the Propyl Group: Cleavage of the N-C bond connecting the propyl group to the pyrazole ring.

Ring Cleavage: Fragmentation of the pyrazole ring itself, a common pathway for heterocyclic compounds. researchgate.netresearchgate.net

Analysis of these fragments helps to piece together the molecular structure, corroborating the findings from NMR spectroscopy. libretexts.orgmiamioh.educhemguide.co.uk

X-ray Crystallography for Precise Three-Dimensional Structural Determination

Single-crystal X-ray crystallography provides the most definitive and precise three-dimensional structural information for a molecule in the solid state. nih.gov If a suitable single crystal of this compound can be grown, this technique would determine the exact spatial arrangement of all atoms. spast.org

The resulting crystal structure would provide:

Unambiguous Confirmation of Connectivity: It would visually confirm the N1-substitution of the propyl group and C4-substitution of the amine group.

Precise Geometric Parameters: It would yield accurate data on bond lengths, bond angles, and torsion angles. cardiff.ac.uk

Intermolecular Interactions: The crystal packing would reveal how molecules interact with each other, detailing any hydrogen bonding networks involving the amine N-H protons and the pyrazole N2 lone pair, which are common in pyrazole structures. mdpi.comresearchgate.net

While the crystal structures of many substituted pyrazoles have been reported, a specific structure for this compound is not currently available in open crystallographic databases. researchgate.netnih.gov

Advanced Chromatographic Methods (e.g., GC-MS, HPLC) for Purity Profiling and Reaction Monitoring

Advanced chromatographic techniques, particularly Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), are indispensable tools for the comprehensive analysis of "this compound." These methods are pivotal for elucidating its structure, assessing its purity profile by identifying and quantifying impurities, and for real-time monitoring of its synthesis.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, making it a robust technique for the analysis of volatile and thermally stable compounds like this compound. In the context of purity profiling, GC-MS can separate the target compound from starting materials, byproducts, and degradation products. The subsequent mass spectral analysis provides detailed structural information based on the fragmentation pattern of the molecule, aiding in the unequivocal identification of each separated component.

Research on the mass fragmentation of substituted pyrazoles has shown that the fragmentation pattern is highly dependent on the nature and position of the substituents on the pyrazole ring. researchgate.net For this compound, the fragmentation would likely involve characteristic losses of fragments related to the propyl and amine groups, as well as cleavage of the pyrazole ring itself. While specific studies on the GC-MS analysis of this compound are not extensively detailed in publicly available literature, general methods for pyrazole derivatives can be adapted. mdpi.com

A hypothetical GC-MS method for the purity analysis of this compound is presented below. This method is designed to provide good separation of potential impurities.

Table 1: Illustrative GC-MS Parameters for Purity Profiling of this compound

| Parameter | Value |

| Gas Chromatograph | |

| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |

| Inlet Temperature | 250 °C |

| Injection Volume | 1 µL (split mode, 50:1) |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min (constant flow) |

| Oven Temperature Program | Initial temp: 80 °C (hold 2 min), Ramp: 10 °C/min to 280 °C, Hold: 5 min |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) |

| Ion Source Temperature | 230 °C |

| Quadrupole Temperature | 150 °C |

| Mass Range | 40-400 amu |

This data is illustrative and based on general methods for related compounds.

During reaction monitoring, GC-MS can be employed to track the consumption of starting materials and the formation of this compound over time. This allows for the optimization of reaction conditions such as temperature, pressure, and catalyst loading to maximize yield and minimize impurity formation.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the separation, identification, and quantification of a broad range of compounds. For a polar compound like this compound, Reversed-Phase HPLC (RP-HPLC) is a particularly suitable method. In RP-HPLC, the stationary phase is nonpolar, and the mobile phase is polar.

The development of a robust HPLC method is crucial for accurate purity profiling and reaction monitoring. ijcpa.in Method development often involves optimizing the mobile phase composition, pH, column type, and detection wavelength to achieve the best separation of the target compound from its impurities. researchgate.net For reaction monitoring, HPLC can provide quantitative data on the progress of the reaction, allowing for precise determination of reaction endpoints. rsc.org The stability of pyrazole derivatives under various physiological conditions has also been assessed using HPLC, demonstrating its utility in broader applications. rsc.org

An example of an HPLC method suitable for the analysis of this compound is detailed in the table below.

Table 2: Illustrative HPLC Parameters for Purity Profiling and Reaction Monitoring of this compound

| Parameter | Value |

| HPLC System | |

| Column | C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | A: 0.1% Trifluoroacetic acid in WaterB: Acetonitrile |

| Gradient | 10% B to 90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detector | |

| Type | UV-Vis Diode Array Detector (DAD) |

| Detection Wavelength | 220 nm |

This data is illustrative and based on general methods for related compounds.

The use of a Diode Array Detector (DAD) allows for the acquisition of UV spectra for each peak, which can aid in peak identification and purity assessment. For higher sensitivity and specificity, an HPLC system can be coupled with a mass spectrometer (LC-MS), providing molecular weight information for each component. nih.gov

Reactivity and Derivatization Chemistry of 1 Propyl 1h Pyrazol 4 Amine

Reactivity of the Primary Amine Moiety

The primary amine group at the C4 position of the pyrazole (B372694) ring is a key site of reactivity, readily undergoing various nucleophilic and substitution reactions.

The primary amine of 1-propyl-1H-pyrazol-4-amine can act as a nucleophile, participating in substitution and condensation reactions. A prominent example is the formation of Schiff bases through condensation with aldehydes or ketones. ekb.egresearchgate.net This reaction typically involves the refluxing of equimolar amounts of the aminopyrazole and a suitable carbonyl compound, often in the presence of a catalyst like glacial acetic acid or triethylamine (B128534) in a solvent such as ethanol (B145695) or methylene (B1212753) chloride. ekb.egscielo.org.co The resulting Schiff bases, characterized by an azomethine (-CH=N-) group, are versatile intermediates for the synthesis of various heterocyclic compounds and have applications in medicinal chemistry. researchgate.netscielo.org.conih.gov

Table 1: Examples of Condensation Reactions for Schiff Base Formation

| Reactant 1 | Reactant 2 | Product Type | Reference |

|---|---|---|---|

| Pyrazole aldehyde | Aromatic amines | Pyrazole-based Schiff bases | ekb.eg |

| 4-Amino antipyrine | Various aldehydes | Schiff bases of 4-amino antipyrine | scielo.org.co |

The primary amine of this compound is readily susceptible to acylation, sulfonylation, and alkylation.

Acylation can be achieved using acylating agents like acid chlorides or anhydrides to form the corresponding amides. This transformation is a common strategy to introduce various functional groups onto the pyrazole scaffold.

Sulfonylation of aminopyrazoles can be accomplished by reacting them with sulfonyl chlorides. For instance, pyrazole-4-sulfonamides are synthesized by reacting pyrazole sulfonyl chloride with different amines. nih.gov The reaction conditions for sulfonylation can be optimized by varying the solvent and base. nih.gov

Alkylation of the amino group can also be achieved, though regioselectivity can be a challenge. In some cases, the secondary alkylamine can be more nucleophilic than a primary aromatic amine, allowing for selective alkylation. acs.org For less reactive amines, protection of other reactive sites may be necessary before proceeding with alkylation, such as through reductive amination. acs.org The N-alkylation of the pyrazole ring itself is also a significant reaction, often yielding a mixture of regioisomers. researchgate.net However, methods for regioselective N1-alkylation have been developed. researchgate.net

Table 2: Examples of Amine Derivatization Reactions

| Reaction Type | Reagents | Product | Reference |

|---|---|---|---|

| Sulfonylation | Pyrazole sulfonyl chloride, 2-phenylethylamine derivatives | Pyrazole-4-sulfonamide derivatives | nih.gov |

| Alkylation | Alkylating reagent, base | N-alkylated aminopyrazole | acs.org |

The primary aromatic amine group of this compound can undergo diazotization upon treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid). organic-chemistry.org The resulting diazonium salt is a versatile intermediate that can be transformed into a wide array of other functional groups. organic-chemistry.org

While diazonium salts derived from primary aliphatic amines are often unstable, aromatic diazonium salts can be isolated and used in subsequent reactions. organic-chemistry.org These transformations include:

Sandmeyer Reaction: Conversion of the diazonium group to a halide (Cl, Br) or cyanide (CN).

Schiemann Reaction: Conversion to a fluoride (B91410) (F).

Gattermann Reaction: Conversion to a halide using copper powder as a catalyst.

Coupling Reactions: Reaction with activated aromatic compounds to form azo compounds. organic-chemistry.org

Deamination: Replacement of the diazonium group with a hydrogen atom.

The diazotization of aminopyrazoles has been utilized to synthesize various pyrazole derivatives, including pyrazolo[5,1-c] ekb.egnih.govtriazines and pyrazolo[1,5-a]pyrimidines. researchgate.net In some instances, the diazotization is followed by an intramolecular cyclization or a cross-coupling reaction like the Suzuki-Miyaura reaction to introduce further complexity. acs.orgnih.gov The stability of the diazonium species is a critical factor, and for some applications, milder diazotizing agents like tert-butyl nitrite (TBN) are used to enhance safety, especially in large-scale synthesis. nih.gov

Electrophilic and Nucleophilic Substitution on the Pyrazole Ring

The pyrazole ring itself is an aromatic system and can undergo both electrophilic and nucleophilic substitution reactions. The position of these substitutions is influenced by the existing substituents on the ring.

Electrophilic substitution on the pyrazole ring generally occurs at the C4 position, which is the most electron-rich position. rrbdavc.orgresearchgate.net The presence of an activating group, such as the amine at C4 in this compound, would further direct electrophiles to the available positions on the ring, though the C4 position is already substituted.

Nucleophilic substitution on the pyrazole ring is less common than electrophilic substitution but can occur, particularly at the C3 and C5 positions, which are rendered more electrophilic by the adjacent nitrogen atoms. researchgate.net The propensity for nucleophilic substitution can be enhanced by the presence of good leaving groups at these positions.

Metalation and Lithiation Studies for Further Functionalization

Metalation, particularly lithiation, of the pyrazole ring is a powerful strategy for introducing a wide range of functional groups. This typically involves the use of a strong base, such as n-butyllithium, to deprotonate one of the ring's carbon atoms, creating a highly reactive organometallic intermediate. The position of metalation is directed by the substituents on the ring.

For pyrazoles, the C5 proton is generally the most acidic, making it a primary site for lithiation. encyclopedia.pub The resulting lithiated pyrazole can then react with various electrophiles to introduce substituents at the C5 position. To achieve metalation at other positions, such as C4, protecting groups may be necessary to block the more reactive sites. For example, a removable protecting group like tetrahydropyran (B127337) (THP) can be used on the ring nitrogen to facilitate regioselective metalation. znaturforsch.com Following metalation, reaction with electrophiles such as boronic esters, silyl (B83357) chlorides, or stannyl (B1234572) chlorides allows for the introduction of boryl, silyl, or stannyl groups, which can then be used in further cross-coupling reactions. znaturforsch.com

Transition-Metal Catalyzed Cross-Coupling Reactions at the Pyrazole Core

Transition-metal catalyzed cross-coupling reactions have emerged as a powerful tool for the functionalization of the pyrazole core, enabling the formation of carbon-carbon and carbon-heteroatom bonds. rsc.orgrsc.org These reactions typically involve the coupling of a halogenated or metalated pyrazole with a suitable coupling partner in the presence of a transition metal catalyst, most commonly palladium or copper. researchgate.netsemanticscholar.org

The Suzuki-Miyaura coupling , which couples an organoboron compound with a halide, is a widely used method for introducing aryl or vinyl groups onto the pyrazole ring. acs.orgznaturforsch.com The Buchwald-Hartwig amination is another important reaction that allows for the formation of C-N bonds by coupling a halide with an amine. researchgate.netsemanticscholar.org The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and selectivity. researchgate.net For instance, palladium catalysts with bulky phosphine (B1218219) ligands are often effective for C-N coupling reactions of 4-halopyrazoles with amines that lack a β-hydrogen. semanticscholar.org For amines that do possess a β-hydrogen, copper-catalyzed reactions may be more suitable. semanticscholar.org

These cross-coupling strategies provide a direct and efficient route to a wide variety of functionalized pyrazoles that would be difficult to access through other synthetic methods. rsc.org

Synthesis of Complex Condensed Heterocycles and Polycyclic Systems

The strategic functionalization of the this compound scaffold serves as a foundational approach for the construction of more elaborate molecular architectures, including condensed heterocycles and polycyclic systems. The inherent reactivity of the 4-amino group, in conjunction with the adjacent C5-H of the pyrazole ring, provides a versatile platform for annulation reactions, leading to the formation of fused bicyclic and polycyclic structures. These reactions are pivotal in medicinal chemistry and materials science, where such scaffolds are of significant interest.

While specific literature detailing the synthesis of complex condensed heterocycles directly from this compound is not extensively documented, the general reactivity of 1-substituted-4-aminopyrazoles is well-established. These compounds are known to undergo cyclocondensation reactions with a variety of bifunctional electrophiles to yield a range of fused heterocyclic systems. The primary amino group typically acts as the initial nucleophile, followed by a subsequent intramolecular cyclization and dehydration or elimination to form the new ring.

A principal and widely utilized method for constructing fused pyridine (B92270) rings onto a pyrazole core is the Friedländer annulation. wikipedia.orgorganic-chemistry.org This reaction classically involves the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing an activated methylene group. wikipedia.orgorganic-chemistry.org In the context of this compound, this would involve a reaction with a 1,3-dicarbonyl compound. The general mechanism for such a transformation is outlined below.

The reaction is typically catalyzed by acid or base and proceeds through an initial condensation between the aminopyrazole and one of the carbonyl groups of the 1,3-dicarbonyl compound, followed by an intramolecular cyclization and subsequent dehydration to afford the pyrazolopyridine scaffold. nih.gov The regioselectivity of the reaction with unsymmetrical 1,3-dicarbonyl compounds is dependent on the relative reactivity of the two carbonyl groups. nih.gov

Another significant route to fused pyrimidine (B1678525) systems, such as pyrazolo[3,4-d]pyrimidines, involves the reaction of aminopyrazoles with various one-carbon and three-carbon synthons. For instance, reaction with formamide, urea, or orthoesters can lead to the formation of the pyrimidine ring fused to the pyrazole core.

Although detailed research findings and data tables for the synthesis of complex condensed heterocycles and polycyclic systems originating specifically from this compound are not available in the reviewed literature, the established reactivity patterns of analogous 1-substituted-4-aminopyrazoles provide a strong indication of the synthetic potential of this compound. The following table illustrates the types of condensed heterocyclic systems that are commonly synthesized from aminopyrazole precursors.

Table 1: Representative Condensed Heterocyclic Systems Synthesized from Aminopyrazole Precursors

| Precursor Type | Reagent(s) | Fused Heterocyclic System | General Reference |

| 1-Substituted-4-aminopyrazole | 1,3-Dicarbonyl Compound | Pyrazolo[3,4-b]pyridine | nih.gov |

| 1-Substituted-4-aminopyrazole | Diethyl 2-(ethoxymethylene)malonate | Pyrazolo[3,4-b]pyridine | nih.gov |

| 1-Substituted-4-aminopyrazole-5-carboxamide | Urea | Pyrazolo[3,4-d]pyrimidinone | nih.gov |

Further research is required to specifically document the reaction conditions, yields, and detailed characterization of the polycyclic and condensed heterocyclic systems derived from this compound.

Computational Chemistry and Theoretical Studies of 1 Propyl 1h Pyrazol 4 Amine

Density Functional Theory (DFT) Calculations for Electronic Structure and Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to investigate the electronic structure of molecules. nih.gov Methods like B3LYP combined with basis sets such as 6-31G** or 6-311++G(d,p) are commonly employed to optimize molecular geometry and calculate a wide array of electronic properties. mdpi.comnih.gov For 1-propyl-1H-pyrazol-4-amine, DFT calculations can elucidate its fundamental characteristics, including orbital energies, charge distribution, and spectroscopic signatures.

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical in determining a molecule's chemical reactivity and kinetic stability. libretexts.org The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular reactivity; a smaller gap suggests higher reactivity and lower stability, as less energy is required to excite an electron from the HOMO to the LUMO. nih.govresearchgate.net

In this compound, the HOMO is expected to be localized primarily on the electron-rich portions of the molecule, namely the pyrazole (B372694) ring and the exocyclic 4-amino group, which possess lone pairs of electrons. The LUMO is likely distributed across the pyrazole ring's anti-bonding π-system. The energy gap provides insight into the charge transfer that occurs within the molecule. nih.gov Computational studies on similar aminopyrazole derivatives confirm that a small HOMO-LUMO gap is indicative of high chemical reactivity. nih.govresearchgate.net

Table 1: Illustrative Frontier Orbital Energies for this compound

| Parameter | Predicted Value (eV) | Description |

|---|---|---|

| EHOMO | -5.8 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -0.9 | Energy of the Lowest Unoccupied Molecular Orbital |

Note: The values in this table are illustrative examples based on typical DFT calculations for similar heterocyclic amines and are meant to represent the type of data generated.

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic attack. asrjetsjournal.org The MEP map uses a color spectrum to represent different electrostatic potential values: red indicates regions of high electron density and negative potential (nucleophilic sites), while blue denotes areas of low electron density and positive potential (electrophilic sites). Green and yellow represent regions of neutral or near-neutral potential. youtube.com

For this compound, an MEP map would likely show:

Negative Potential (Red/Yellow): Concentrated around the nitrogen atoms of the pyrazole ring (N1 and N2) and the nitrogen of the 4-amino group due to their lone pairs of electrons. These are the most likely sites for electrophilic attack.

Positive Potential (Blue): Located around the hydrogen atoms of the amino group, making them susceptible to interactions with nucleophiles or hydrogen bonding.

Neutral Potential (Green): The propyl group and the carbon backbone of the pyrazole ring would exhibit more neutral potential.

This charge distribution analysis helps in understanding intermolecular interactions and the molecule's reactivity patterns. researchgate.net

Conformational Analysis and Potential Energy Surface Mapping

The flexibility of the propyl group attached to the pyrazole ring means that this compound can exist in multiple conformations. The molecule possesses at least two rotatable single bonds within the propyl chain. easycdmo.com Conformational analysis is performed to identify the most stable three-dimensional arrangement of the atoms (i.e., the global minimum on the potential energy surface) and the energy barriers between different conformers.

By systematically rotating the dihedral angles associated with the N-C and C-C bonds of the propyl group, a potential energy surface (PES) can be mapped. This analysis reveals the low-energy conformers that are most likely to be present at room temperature. The orientation of the propyl chain relative to the plane of the pyrazole ring is a key determinant of conformational energy, as different orientations can lead to varying degrees of steric hindrance.

Reaction Mechanism Elucidation for Synthetic Pathways and Reactivity Predictions

Computational chemistry, particularly DFT, is instrumental in elucidating reaction mechanisms. By calculating the energies of reactants, transition states, and products, researchers can map out the entire reaction coordinate for a proposed synthetic pathway. This allows for the prediction of reaction feasibility, activation energies, and the identification of the most likely reaction products.

For this compound, theoretical studies could investigate several potential reactions:

Electrophilic Aromatic Substitution: The aminopyrazole framework is rich in nucleophilic sites. encyclopedia.pub DFT calculations can predict the regioselectivity of electrophilic attack (e.g., halogenation, nitration) on the pyrazole ring, likely at the C5 position, which is activated by the amino group.

Reactions at the Amino Group: The nucleophilic 4-amino group can participate in various reactions, such as acylation or alkylation. Computational models can help predict the energetics of these transformations.

Cycloaddition Reactions: While the pyrazole ring itself is generally reluctant to act as a diene due to its aromaticity, theoretical studies could explore its potential participation in cycloaddition reactions under specific conditions, similar to investigations on vinylpyrazoles. nih.gov

Aromaticity and Tautomerism Studies of Pyrazole Ring Systems

The pyrazole ring is a five-membered aromatic heterocycle. nih.gov Its aromaticity can be quantified using computational methods such as the Nucleus-Independent Chemical Shift (NICS) index, which calculates the magnetic shielding at the center of the ring. mdpi.com A negative NICS value is indicative of an aromatic ring current.

Tautomerism is a crucial aspect of pyrazole chemistry. encyclopedia.pubresearchgate.net In many pyrazole derivatives, annular tautomerism involving the movement of a proton between the two ring nitrogens is common. mdpi.com However, in this compound, the presence of the propyl group on the N1 nitrogen precludes this type of tautomerism.

Nevertheless, another form of tautomerism, amino-imino tautomerism , is possible:

This compound (amino form) ⇌ 1-propyl-1,5-dihydro-4H-pyrazol-4-imine (imino form)

DFT calculations can determine the relative stabilities of these two tautomers by comparing their total electronic energies. Such studies on related aminopyrazoles have shown that the relative stability is highly dependent on factors like the nature of other substituents and the solvent environment. researchgate.net In most cases, the amino form is found to be significantly more stable.

Spectroscopic Property Prediction and Correlation with Experimental Data

Theoretical calculations can predict various spectroscopic properties, providing a powerful tool for structure verification when compared with experimental data. asrjetsjournal.org

Vibrational Spectroscopy (IR): DFT frequency calculations can predict the infrared spectrum of this compound. By assigning calculated vibrational frequencies to specific bond stretches, bends, and torsions, researchers can interpret experimental IR spectra with greater confidence. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate NMR chemical shifts (¹H and ¹³C). asrjetsjournal.org Comparing these predicted shifts with experimental values helps to confirm the molecular structure and assign specific resonances to the correct atoms in the molecule.

Table 2: Predicted Vibrational Frequencies for Key Functional Groups

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (Amino) | Symmetric & Asymmetric Stretch | 3350 - 3500 |

| C-H (Propyl) | Symmetric & Asymmetric Stretch | 2870 - 2960 |

| C=N / C=C (Ring) | Ring Stretch | 1450 - 1600 |

| N-H (Amino) | Scissoring (Bend) | 1580 - 1650 |

Note: These are typical frequency ranges for the specified functional groups and represent the type of data generated from DFT calculations.

This correlation between theoretical predictions and experimental measurements is vital for validating the computational models and ensuring an accurate description of the molecule's properties. researchgate.net

Table 3: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 1H-pyrazol-4-amine |

| 3(5)-aminopyrazoles |

| 5-amino-3,4-dinitro-1H-pyrazole |

| Pirtobrutinib |

| RO3201195 |

| Methyl 3-amino-5-[(2-nitrophenyl)amino]-1H-pyrazole-4-carboxylate |

| 3-(4-(dimethylamino)phenyl)-1-phenyl-4-(1H-tetrazol-5-yl)-1H-pyrazol-5-amine |

| 1-phenyl-4-vinylpyrazole |

| 1-methyl-1H-pyrazole-4-carbaldehyde |

| 1-vinylpyrazoles |

| 4-bromo-1-vinylpyrazole |

| 3,5-dimethyl-4-nitropyrazole |

| 4-(2-aminoethyl)-1H-pyrazol-5-ols |

| 2-pyrrolidinone |

| Metronidazole |

| 3,5-bis(4-chlorophenyl)-4,5-dihydro-1H-pyrazole-1-carboxamide |

Applications of 1 Propyl 1h Pyrazol 4 Amine and Its Derivatives in Advanced Materials and Catalysis

Role as Precursors for Novel Polymeric Materials

The ability of the 1-propyl-1H-pyrazol-4-amine scaffold to be incorporated into larger molecular structures makes it a significant precursor for novel polymers. Derivatives of this compound can undergo polymerization through various mechanisms, leading to materials with specialized properties.

One notable example involves the synthesis of advanced energetic materials. A derivative, 3,5-dinitro-1-propyl-1H-pyrazol-4-amine, was specifically designed to explore pressure-induced topochemical polymerization. chinesechemsoc.org In this process, the strategic arrangement of molecules in the crystalline state facilitates polymerization under high pressure, transforming an energetic monomer into a more stable one-dimensional polymer. chinesechemsoc.org This method of covalently linking polymerizable units to energetic molecules like a pyrazole (B372694) derivative represents a sophisticated approach to developing new advanced materials. chinesechemsoc.org Furthermore, the functionalization of the amino group on pyrazole derivatives enables covalent attachment to polymer backbones, creating materials with tunable thermal and mechanical properties. vulcanchem.com

Construction of Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs)

The pyrazole moiety is a cornerstone in the crystal engineering of porous crystalline materials like Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs). rsc.orgresearchgate.net The nitrogen atoms of the pyrazole ring and the exocyclic amine group in this compound derivatives serve as excellent coordination sites (or linkers) for metal ions or clusters, forming the nodes of a framework. researchgate.netuninsubria.it

Pyrazole-based ligands are instrumental in creating MOFs with diverse architectures and functionalities. researchgate.net For instance, pyrazole-carboxylic acid compounds, which combine the pyrazole ring's rigidity with the strong coordination ability of the carboxylic acid group, are used to construct metal complexes with unique physicochemical properties for applications in optoelectronics and environmental sensing. researchgate.net The synthesis of novel zinc-triazolate MOFs using a tris(4-(1H-pyrazol-4-yl)phenyl)amine ligand highlights how the conformational flexibility of pyrazole-based linkers can lead to significant structural diversity in the resulting frameworks. rsc.org These structures can feature open metal sites, which are crucial for applications in adsorption and catalysis. rsc.org

| Framework/Ligand Example | Derivative/Ligand Used | Metal Ion | Key Structural Feature/Application | Source |

| DZU-109 & DZU-110 | tris(4-(1H-pyrazol-4-yl)phenyl) amine (H3TPPA) | Zn²+ | Water-stable frameworks with structural diversity due to ligand flexibility; effective for iodine adsorption. | rsc.org |

| 3,6T22-[Zn(Isa-az-tmpz)] | 5-(2-(1,3,5-trimethyl-1H-pyrazol-4-yl)azo)isophthalate | Zn²+ | Chiral, ultramicroporous 3D structure with thermal stability up to 400 °C. | mdpi.com |

| MFU-1 & MFU-2 | 1,4-bis[(3,5-dimethyl)pyrazol-4-yl] ligands | Co²+ | Redox-active Co(II) centers; stable against hydrolysis; used in heterogeneous catalysis. | researchgate.net |

| Fe₃O₄@Ti-MOF | (2,4-dinitrophenyl)hydrazine (for pyrazole synthesis) | Ti/Fe | Magnetic nanocatalyst used for the efficient synthesis of pyrazole-4-carbonitrile derivatives. | frontiersin.org |

Ligands and Catalysts in Homogeneous and Heterogeneous Systems

The pyrazole nucleus is a privileged scaffold for designing ligands for catalysis. The nitrogen atoms in the this compound ring can coordinate to a wide range of transition metals, creating stable complexes that can act as catalysts in various organic transformations. These derivatives are employed in both homogeneous and heterogeneous catalytic systems. In heterogeneous catalysis, pyrazole-containing MOFs have demonstrated significant activity, such as cobalt-based frameworks used for oxidation reactions. researchgate.net

Design of Chiral Ligands for Asymmetric Catalysis

The development of chiral materials for enantioselective reactions is a major goal in modern chemistry. Pyrazole derivatives are instrumental in this area. By incorporating chirality into the ligand structure, it is possible to create asymmetric catalytic environments. A key strategy involves using bifunctional T-shaped pyrazole-carboxylate ligands to synthesize chiral MOFs. mdpi.com For instance, a zinc-based MOF constructed from a chiral pyrazole-isophthalate ligand was shown to form a conglomerate of crystals with varying enantiomeric excess. mdpi.com Such chiral frameworks are highly promising for applications in enantioselective adsorption, separation, and catalysis. mdpi.com The inherent asymmetry and functional handles of these pyrazole-based ligands provide a robust platform for designing sophisticated catalysts for asymmetric transformations.

Development of Recyclable Catalytic Systems

The creation of sustainable chemical processes heavily relies on the development of recyclable catalysts. Heterogeneous catalysts derived from pyrazole compounds are particularly advantageous in this regard as they can be easily separated from the reaction mixture and reused.

Several studies have demonstrated the successful application of pyrazole-based recyclable catalysts. A heterogeneous catalyst, boehmite silylpropyl amine sulfamic acid, was found to be highly efficient for synthesizing various pyrazole derivatives and could be recovered by simple filtration and reused for five consecutive runs without a significant loss of activity. benthamdirect.comresearchgate.net Similarly, silica-grafted N-propyl-imidazolium hydrogen sulfate (B86663) has been employed as a recyclable heterogeneous ionic liquid catalyst for producing pyrano[2,3-c]pyrazoles, showing consistent efficiency over multiple reaction cycles. scirp.org Another innovative approach involves the use of magnetic nanocatalysts, such as Fe₃O₄ nanostructures surrounded by a Ti-MOF, which can be easily separated from the reaction medium using an external magnet and reused for subsequent reactions. frontiersin.org

| Catalyst System | Type | Reaction Catalyzed | Reusability | Source |

| Boehmite silylpropyl amine sulfamic (m-SABNPs) | Heterogeneous acid catalyst | Synthesis of 5-amino-1,3-aryl-1H-pyrazole-4-carbonitriles | Reused for five consecutive runs without significant loss of activity. | benthamdirect.comresearchgate.net |

| Silica-grafted N-propyl-imidazolium hydrogen sulfate | Heterogeneous ionic liquid | Synthesis of pyrano[2,3-c]pyrazoles | Recycled four times without appreciable loss in catalytic activity. | scirp.org |

| Fe₃O₄ surrounded by Ti-MOF | Magnetic nanocatalyst | Synthesis of pyrazole-4-carbonitrile derivatives | Easily separated by a magnet and reused. | frontiersin.org |

| MIL-101(Cr)-N(CH₂PO₃H₂)₂ | Metal-Organic Framework (MOF) | Synthesis of pyrano [2,3-c]pyrazole derivatives | Recycled and reused. | nih.govacs.org |

Advanced Functional Materials (e.g., Sensors, Optoelectronic Materials)

Derivatives of this compound are valuable components in the creation of advanced functional materials. The inherent electronic properties of the pyrazole ring, combined with the potential for extensive functionalization, allow for the design of materials with specific sensory or optoelectronic capabilities.

MOFs derived from pyrazole-carboxylic acids have found extensive applications in environmental sensing and as components in optoelectronic devices. researchgate.net The structural and electronic properties of these frameworks can be finely tuned by selecting appropriate metal nodes and pyrazole-based organic linkers. Flexible MOFs, which can change their structure in response to external stimuli, are particularly promising for sensing applications. acs.org Furthermore, certain pyrazole derivatives, specifically 4-aryl-1H-pyrazoles, have been shown to self-assemble into supramolecular columnar liquid crystals that exhibit luminescence in the blue region of the visible spectrum, demonstrating their potential in optoelectronic applications. rsc.org The synthesis of a derivative like 3,5-dinitro-1-propyl-1H-pyrazol-4-amine also points to its utility in creating advanced energetic materials through controlled polymerization. chinesechemsoc.org

Building Blocks in Supramolecular Chemistry

Supramolecular chemistry focuses on the assembly of molecules into larger, ordered structures through non-covalent interactions. The pyrazole ring is an exceptional building block in this field due to its combination of a basic nitrogen atom and an adjacent N-H group, which can form strong, directional hydrogen bonds. rsc.org

This capability allows pyrazole derivatives to self-assemble into a variety of supramolecular architectures, including linear polymers, flat discoid complexes, and complex three-dimensional frameworks. rsc.orgiucr.orgmdpi.com For example, 4-aryl-1H-pyrazole derivatives can self-assemble via hydrogen bonding to form columnar mesophases, creating supramolecular liquid crystals. rsc.org The pyrazole moiety, rather than other functional groups like amides, is often essential for the aggregation that leads to these ordered states. rsc.org Studies on the self-assembly of bis-pyrazole derivatives on metal surfaces have revealed the formation of hexagonal nanoporous networks stabilized by trimeric structures linked through N-H···N bonds. rsc.org Additionally, modified 3,5-dipyrrolylpyrazole derivatives can form ion-pair-based assemblies, which can be organized into 2D patterns, gels, and mesophases, further showcasing the versatility of the pyrazole scaffold in constructing complex supramolecular systems. nih.gov

Design of Hydrogen-Bonded Assemblies

The ability of this compound and its derivatives to form predictable and robust hydrogen-bonded networks is a cornerstone of their application in materials science. The pyrazole ring itself contains two adjacent nitrogen atoms, one of which is a proton donor (N-H) in the unsubstituted pyrazole and the other a proton acceptor. The amino group at the C4 position provides additional hydrogen bond donor sites. This combination of donor and acceptor sites allows for the formation of a variety of supramolecular motifs, such as chains, tapes, and sheets.

Research on related pyrazole derivatives has demonstrated the prevalence of N-H···N and N-H···O hydrogen bonds in their solid-state structures. For instance, in pyrazole-4-sulfonate complexes, intricate layered networks are formed through hydrogen bonding with water molecules and metal cations. researchgate.net Similarly, the amino group of aminopyrazoles is a key player in forming intermolecular connections that dictate the packing of the molecules in the crystal. mdpi.com

Table 1: Potential Hydrogen Bonding Interactions of this compound

| Donor | Acceptor | Type of Interaction | Potential Supramolecular Motif |

| Amino N-H | Pyrazole N | Intermolecular | Linear chains, cyclic dimers |

| Amino N-H | Amino N | Intermolecular | Dimers, sheets |

| Amino N-H | External Acceptor (e.g., O, S) | Co-crystallization | Hetero-molecular assemblies |

| Pyrazole C-H | Acceptor | Weak Hydrogen Bond | Stabilization of primary motifs |

Host-Guest Chemistry Applications

Host-guest chemistry involves the encapsulation of a smaller "guest" molecule within a larger "host" molecule or a self-assembled host framework. wikipedia.org The design of such systems relies on molecular recognition, where the host has a cavity or binding site that is complementary in size, shape, and chemical nature to the guest. This compound and its derivatives are promising candidates for the construction of novel host systems.

The hydrogen-bonding capabilities of the pyrazole and amine functionalities can be harnessed to create well-defined cavities. For example, cyclic assemblies of several this compound units, held together by a network of hydrogen bonds, could form a macrocyclic host. The interior of such a host would be lined with the pyrazole rings, creating a potentially aromatic and electron-rich environment suitable for binding specific guest molecules.

The N-propyl groups would be oriented towards the exterior of the cavity, providing a lipophilic outer surface. This "inside-outside" differentiation is a key feature of many host molecules, such as cyclodextrins and calixarenes, and allows for solubility in organic solvents while maintaining a polar binding site. wikipedia.org

Research on ferrocene-bridged bis(pyrazoles) has shown their ability to form complex cavities that can encapsulate guest molecules like toluene (B28343) through π-interactions. acs.org This demonstrates the potential of pyrazole-containing frameworks in host-guest chemistry. While specific studies on this compound as a host are limited, the fundamental principles of supramolecular chemistry suggest its utility in this area. The choice of guest molecules would depend on the size and electronic properties of the cavity formed by the self-assembly of the pyrazole derivative.

Table 2: Potential Host-Guest Systems with this compound Derivatives

| Host Assembly | Potential Guest Molecules | Primary Binding Interactions | Potential Applications |

| Cyclic oligomer of this compound | Small aromatic molecules (e.g., benzene, toluene) | π-π stacking, hydrogen bonding | Selective separation, sensing |

| Co-crystal with a dicarboxylic acid | Dihalogens (e.g., I₂, Br₂) | Halogen bonding, hydrogen bonding | Gas storage, catalysis |

| Metal-organic framework with pyrazole linker | Small organic molecules, gases | Coordination bonds, van der Waals forces | Gas separation, drug delivery |

Future Directions and Emerging Research Avenues

Development of Novel Sustainable Synthetic Methodologies and Reagents

The chemical industry is progressively shifting towards greener and more sustainable practices. researchgate.net Future research on 1-propyl-1H-pyrazol-4-amine will likely prioritize the development of environmentally benign synthetic routes. researchgate.netthieme-connect.com This includes the use of aqueous media, solvent-free conditions, and energy-efficient techniques like microwave and ultrasound-assisted synthesis. researchgate.netrsc.orgscispace.com

Key areas of focus will include:

Green Solvents and Catalysts: Exploring water as a reaction medium and employing heterogeneous catalysts, such as nanocatalysts or biodegradable composites, can significantly reduce the environmental impact of synthesis. thieme-connect.comrsc.org The use of reagents like semicarbazide (B1199961) hydrochloride as a safer alternative to hydrazine (B178648) is also a promising direction. rsc.org

Energy Efficiency: Microwave and ultrasound-assisted syntheses have demonstrated the potential to reduce reaction times and energy consumption in the preparation of pyrazole (B372694) derivatives. rsc.orgscispace.comnih.gov

Atom Economy: Multi-component reactions (MCRs) are gaining popularity for their efficiency in building complex molecules like pyrazole derivatives in a single step, maximizing atom economy. researchgate.netmdpi.comrsc.org

Table 1: Comparison of Conventional vs. Green Synthetic Approaches for Pyrazole Derivatives

| Feature | Conventional Synthesis | Green/Sustainable Synthesis |

|---|---|---|

| Solvents | Often uses volatile organic compounds (VOCs) | Prioritizes water, ionic liquids, or solvent-free conditions researchgate.netthieme-connect.com |

| Catalysts | May use stoichiometric or hazardous catalysts | Employs recyclable heterogeneous catalysts, biocatalysts, or organocatalysts thieme-connect.comrsc.org |

| Energy Input | Typically requires prolonged heating | Utilizes energy-efficient methods like microwave or ultrasound irradiation rsc.orgscispace.com |

| Reaction Steps | Often involves multiple, linear steps | Favors one-pot, multi-component reactions to improve efficiency mdpi.comrsc.org |

| Byproducts | Can generate significant waste | Aims to minimize waste through high atom economy and recyclable reagents researchgate.net |

Exploration of Bio-Inspired Synthetic Strategies

Nature provides a vast blueprint for the synthesis of complex and biologically active molecules. Bio-inspired synthesis, which mimics natural processes, offers a powerful approach to creating novel compounds. For this compound and its derivatives, this could involve:

Enzymatic Catalysis: Engineered enzymes have shown remarkable selectivity in the N-alkylation of pyrazoles. nih.govresearchgate.net Future research could focus on developing specific enzymes for the synthesis of this compound, offering high regioselectivity and milder reaction conditions. nih.gov The use of enzymes like DapE as a basis for developing inhibitors could also inspire new synthetic targets. nih.gov

Natural Product Scaffolds: Many natural products contain pyrazole or similar heterocyclic structures. mdpi.comresearchgate.net Studying the biosynthetic pathways of these natural compounds can provide inspiration for novel synthetic strategies for pyrazole derivatives. For instance, the structure of withasomnine, a pyrazole alkaloid, has inspired the creation of fragment libraries for drug discovery. rsc.org

Biomimetic Approaches: Mimicking the conditions and catalysts found in biological systems can lead to the development of new, efficient, and selective synthetic methods.

Application in Advanced Spectroscopic Method Development

The unique structural features of this compound make it a valuable candidate for the development and refinement of advanced spectroscopic techniques. rsc.org Detailed characterization is crucial for understanding its properties and potential applications.

Structural Elucidation: Advanced NMR, IR, and mass spectrometry techniques are essential for confirming the structure and purity of synthesized this compound and its derivatives. nano-ntp.comnano-ntp.comrsc.org

Computational Correlation: Combining experimental spectroscopic data with theoretical calculations, such as Density Functional Theory (DFT), can provide deeper insights into the electronic and structural properties of the molecule. rsc.orgresearchgate.net This correlation helps in assigning spectral features and understanding the molecule's reactivity.

Probing Molecular Interactions: Spectroscopic methods can be employed to study the interactions of this compound with other molecules, which is critical for understanding its behavior in complex systems and its potential as a sensor or probe.

Table 2: Spectroscopic Data for Pyrazole Derivatives

| Technique | Key Observables | Reference |

|---|---|---|

| ¹H NMR | Chemical shifts of aromatic, pyrazole, and alkyl protons. | vulcanchem.comsmolecule.com |

| ¹³C NMR | Chemical shifts of carbon atoms in the pyrazole ring and substituents. | rsc.orgnih.gov |

| IR Spectroscopy | Characteristic stretching vibrations for N-H, C=N, and C-H bonds. | nano-ntp.comvulcanchem.com |

| Mass Spectrometry | Determination of molecular weight and fragmentation patterns. | nano-ntp.comrsc.org |

Integration into Complex Multi-Component Systems for Synergistic Properties

The incorporation of this compound into more complex molecular architectures can lead to materials and compounds with enhanced or entirely new functionalities. The concept of synergism, where the combined effect is greater than the sum of the individual parts, is a key driver in this area.

Hybrid Molecules: Combining the this compound moiety with other pharmacophores or functional groups can result in hybrid molecules with synergistic biological activities. researchgate.netnih.gov For example, pyrazole derivatives have been combined with doxorubicin (B1662922) to enhance anticancer effects. researchgate.net

Coordination Polymers and Metal-Organic Frameworks (MOFs): The nitrogen atoms in the pyrazole ring are excellent ligands for metal ions, making this compound a potential building block for coordination polymers and MOFs with applications in catalysis, gas storage, and sensing.

Supramolecular Assemblies: The ability of the amine and pyrazole groups to participate in hydrogen bonding and other non-covalent interactions can be exploited to construct well-defined supramolecular structures.

Corrosion Inhibition: Pyrazole derivatives have shown synergistic effects when combined with other substances, such as halide ions, for the protection of metals against corrosion. researchgate.netrjstonline.com

Advanced Theoretical Modeling for Predictive Chemistry and Material Design

Computational chemistry and theoretical modeling are indispensable tools for modern chemical research. For this compound, these methods can accelerate discovery and provide fundamental insights that are difficult to obtain experimentally.

Predicting Reactivity and Properties: Quantum chemical calculations, such as DFT, can be used to predict the electronic properties, reactivity, and spectroscopic signatures of this compound and its derivatives. nih.govresearchgate.netresearchgate.net This information can guide synthetic efforts and help in the design of new molecules with desired characteristics.

Molecular Docking and Dynamics: In the context of drug discovery, molecular docking and dynamics simulations can predict how this compound-based ligands will bind to biological targets like enzymes and receptors. nih.govphyschemres.orgnih.gov These studies can elucidate structure-activity relationships and aid in the rational design of more potent and selective therapeutic agents.

Materials Design: Theoretical modeling can be used to design new materials based on the this compound scaffold. By simulating the properties of hypothetical structures, researchers can identify promising candidates for synthesis and experimental validation.

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Semicarbazide hydrochloride |

| Withasomnine |

| Doxorubicin |

| Hydrazine |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-propyl-1H-pyrazol-4-amine, and how can reaction conditions be standardized?

- Methodology :

- Cyclization : Start with hydrazine derivatives (e.g., monomethylhydrazine) and β-keto esters (e.g., ethyl acetoacetate) under acidic conditions to form the pyrazole core .

- Propylation : Introduce the propyl group via nucleophilic substitution or Ullmann-type coupling. For example, react 1H-pyrazol-4-amine with 1-bromopropane in the presence of cesium carbonate and copper(I) bromide in DMSO at 35°C for 48 hours .

- Purification : Use column chromatography (e.g., ethyl acetate/hexane gradient) to isolate the product. Confirm purity via TLC and NMR .

Q. How can spectroscopic techniques (NMR, IR, MS) validate the structure of this compound?

- Analytical Workflow :

- ¹H NMR : Expect signals at δ 1.0–1.2 (triplet, -CH₂CH₂CH₃), δ 3.2–3.4 (multiplet, -NH₂), and δ 7.5–8.0 (pyrazole protons). Compare with analogous compounds like 3-methyl-1-(pyrimidin-5-yl)-1H-pyrazol-4-amine (δ 2.29 for -CH₃, δ 7.51 for pyrazole-H) .

- IR : Look for N-H stretches (~3298 cm⁻¹) and C-N vibrations (~1600 cm⁻¹) .

- HRMS : Confirm molecular ion [M+H]⁺ (e.g., m/z 215 for C₇H₁₀N₄) .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular geometry of this compound derivatives?

- Protocol :

- Crystallization : Use slow evaporation in ethanol/water. For example, 4-(4-fluorophenyl)-1-(4-nitrophenyl)-3-(pyridin-4-yl)-1H-pyrazol-5-amine crystallized in triclinic P1 with unit cell parameters a=8.5088 Å, b=9.8797 Å .

- Data Collection : Employ a CAD-4 diffractometer (λ = 0.71073 Å) to measure 3185 reflections. Refine with SHELXL (R factor <0.07) .

- Analysis : Validate bond lengths (e.g., C-N: ~1.34 Å) and angles using software like Olex2 .

Q. What strategies improve the yield of multi-step syntheses involving this compound intermediates?

- Optimization :

- Catalysis : Replace traditional CuBr with CuI/Pd(OAc)₂ for Buchwald-Hartwig amination to reduce side reactions .

- Solvent-Free Conditions : For condensation steps (e.g., with aldehydes), use microwave-assisted synthesis to reduce time from 24 hours to 30 minutes .

- Workup : Replace liquid-liquid extraction with solid-phase extraction (C18 cartridges) for higher recovery rates .

Q. How do electronic effects of substituents on the pyrazole ring influence biological activity?

- Structure-Activity Relationship (SAR) Study :

- Electron-Withdrawing Groups : Introduce -NO₂ or -CF₃ at the 3-position to enhance antimicrobial activity (e.g., MIC = 2 µg/mL against S. aureus for 5-nitro derivatives) .

- Hydrogen Bonding : Add -NH₂ or -OH at the 4-position to improve solubility and σ₁ receptor binding (Ki < 50 nM) .

- Validation : Use in vitro assays (e.g., tubulin polymerization inhibition for anticancer activity) .

Data Contradiction and Resolution

Q. Conflicting reports exist on the reactivity of this compound in cross-coupling reactions. How can these discrepancies be addressed?

- Critical Analysis :

- Reagent Purity : Ensure amines are anhydrous (e.g., dry over molecular sieves) to avoid hydrolysis of coupling agents .

- Catalytic Systems : Compare Pd₂(dba)₃/XPhos vs. CuI/1,10-phenanthroline for Suzuki-Miyaura reactions. Pd-based systems may favor aryl over alkyl coupling .

- Monitoring : Use in situ FTIR or LC-MS to track intermediate formation and adjust reaction time .

Methodological Tables

Table 1 : Key Spectral Data for this compound Derivatives

| Derivative | ¹H NMR (δ, ppm) | IR (cm⁻¹) | HRMS (m/z) |

|---|---|---|---|

| This compound | 1.02 (t, 3H), 3.25 (m, 2H), 7.82 (s, 1H) | 3298 (N-H), 1605 (C=N) | 153.1 [M+H]⁺ |

| 3-Nitro Derivative | 1.05 (t, 3H), 8.21 (s, 1H) | 1520 (NO₂), 1612 (C=N) | 198.1 [M+H]⁺ |

Table 2 : Crystallographic Data for Pyrazol-4-amine Analogues

| Compound | Space Group | a (Å) | b (Å) | c (Å) | R Factor |

|---|---|---|---|---|---|

| 4-(4-Fluorophenyl)-1-(4-nitrophenyl)... | P1 | 8.51 | 9.88 | 10.43 | 0.070 |

| 3-Chloro-1-(pyrimidin-5-yl)... | P2₁/c | 7.89 | 10.12 | 15.34 | 0.031 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.